Dual-Functional Reactivity Profile Enables Orthogonal Derivatization vs. Aminoindan Scaffolds Lacking the Bridgehead Hydroxyl
The target compound possesses both a nucleophilic primary amine (−CH₂NH₂) and a tertiary alcohol (−OH) at the bridgehead C1 position. This dual functionality permits orthogonal derivatization strategies—amine acylation, reductive amination, or sulfonylation can proceed independently of the hydroxyl group, which can be subsequently alkylated, oxidized, or employed as a hydrogen-bond donor . In contrast, analogs such as 1-aminoindan (CAS 34698-41-4) lack the bridgehead hydroxyl, precluding simultaneous dual-point modifications without additional synthetic steps. Cross-study comparable data demonstrate that analogous 1-aminomethyl-1-indanol scaffolds have been elaborated into CNS-active tetracyclic spirobenzopiperidine dopamine D1 receptor antagonists through sequential functionalization of both the amine and alcohol moieties . Chemically, the compound's computed logP of 0.78–0.89 and polar surface area of 46.25–46.3 Ų provide a favorable balance of permeability and solubility for CNS drug discovery, compared with less polar aminoindans that lack the hydroxyl group.
| Evidence Dimension | Synthetic versatility: number of orthogonal functionalization handles |
|---|---|
| Target Compound Data | Two reactive handles (primary amine + tertiary alcohol) at bridgehead C1; logP = 0.78–0.89; PSA = 46.25 Ų |
| Comparator Or Baseline | 1-Aminoindan (CAS 34698-41-4): one reactive handle (primary amine only); no bridgehead hydroxyl; higher logP expected |
| Quantified Difference | 2 handles vs. 1 handle; inferred CNS multiparameter optimization advantage via PSA < 90 Ų and logP < 3 |
| Conditions | Physicochemical property evaluation via computational prediction (XLogP3, TPSA) ; synthetic utility based on patent exemplification of analog elaboration |
Why This Matters
For medicinal chemistry procurement, the dual-handle scaffold reduces the number of synthetic steps required to generate complex, diversely substituted lead candidates, directly impacting project timelines and cost.
- [1] PubChem. Compound Summary: 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol. PubChem CID 14348695. National Center for Biotechnology Information. View Source
- [2] Molaid. 1-(Aminomethyl)-1-indanol (CAS 103791-35-1). Described as a synthetic precursor to novel tetracyclic spirobenzopiperidine dopamine D1 receptor antagonists. Molaid Chemical Database. View Source
- [3] PubChem. Computed Properties: Topological Polar Surface Area 46.3 Ų. PubChem CID 14348695. View Source
